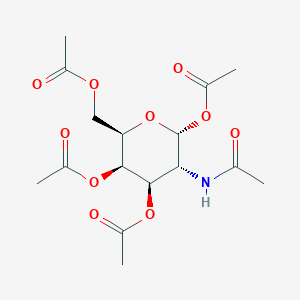

alpha-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

Overview

Description

Alpha-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate (also known as α-D-GalNAc-1,3,4,6-tetraacetate) is a sugar derivative that has been widely used in scientific research for its unique properties. It has been used to study the structure and function of biological molecules, as well as in drug design and development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis of Glucosamine Glycosyl Donors

This compound is a starting material in the synthesis of a number of glucosamine glycosyl donors . It is used to produce derivatives of N-acetyl-d-glucosamine, which are important in various biological processes .

Production of Glycosides and Oligosaccharides

The compound is used in the production of glycosides and oligosaccharides with a natural 2-acetamido group . These molecules have a wide range of applications in biochemistry and medicine .

Synthesis of Acetamido Pyranosides

It is used in the synthesis of α- and β-linked acetamido pyranosides . These compounds have anti-inflammatory properties and act as inhibitors of TLR4 , a receptor involved in immune response.

Research and Development of Glycosylated Compounds

This compound is extensively used in the research and development of glycosylated compounds . These compounds have a wide range of applications in biochemistry, medicine, and drug discovery .

Pharmaceutical Compounds Targeting Bacterial or Fungal Infections

It plays a pivotal role in the development of pharmaceutical compounds targeting bacterial or fungal infections . This makes it a crucial component in drug discovery and formulation processes .

Biomedical Sector

In the biomedical sector, this compound is a substantial chemical intermediate . It serves as the cornerstone for synthesizing a diverse range of pharmaceuticals .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of α- and β-linked acetamido pyranosides , which have anti-inflammatory properties as inhibitors of TLR4 .

Mode of Action

It is known that the compound is used in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have anti-inflammatory properties and act as inhibitors of TLR4 , a toll-like receptor involved in innate immune system response.

Biochemical Pathways

The compound is a starting material in the synthesis of a number of glucosamine glycosyl donors . It reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides . This suggests that it may play a role in the biochemical pathways related to glycosylation, a process critical for the function of many proteins.

Pharmacokinetics

It is known that the compound is soluble in chloroform , which suggests that it may have good lipid solubility, a property that can influence absorption and distribution in the body.

Result of Action

The compound is used in the synthesis of α- and β-linked acetamido pyranosides , which have anti-inflammatory properties as inhibitors of TLR4 . This suggests that the compound may contribute to the anti-inflammatory effects observed.

Action Environment

The compound is stable under normal conditions and should be stored at temperatures below 0°C . It is soluble in chloroform , suggesting that its action, efficacy, and stability may be influenced by the lipid environment.

properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

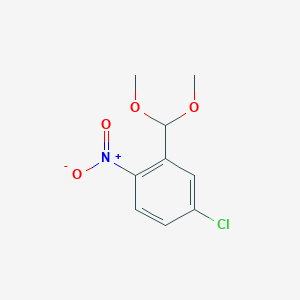

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)